5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.:
Cat. No.: VC10864978
Molecular Formula: C8H10N4O2S
Molecular Weight: 226.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O2S |
|---|---|
| Molecular Weight | 226.26 g/mol |
| IUPAC Name | 5-(methoxymethyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C8H10N4O2S/c1-14-4-5-3-6(13)12-7(9-5)10-8(11-12)15-2/h3H,4H2,1-2H3,(H,9,10,11) |
| Standard InChI Key | RPBFLAFNHPCVKR-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=O)N2C(=N1)N=C(N2)SC |
| Canonical SMILES | COCC1=CC(=O)N2C(=N1)N=C(N2)SC |
Introduction
Structural Characterization and Nomenclature
Core Architecture
The compound’s backbone consists of a triazolo[1,5-a]pyrimidin-7(4H)-one system, where the triazole ring (positions 1–3) is fused to the pyrimidine moiety (positions 5–7). Key substituents include:
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Methoxymethyl (-CH2OCH3) at position 5, enhancing solubility via ether linkage.
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Methylthio (-SCH3) at position 2, contributing to hydrophobic interactions .
The IUPAC name reflects this arrangement: 5-(methoxymethyl)-2-(methylthio) triazolo[1,5-a]pyrimidin-7(4H)-one.
Spectroscopic Identification
While direct spectral data for this compound are unavailable, analogous triazolo-pyrimidines are characterized by:
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IR spectra: C=O stretch near 1,680 cm⁻¹ and C-S absorption at 650–750 cm⁻¹ .
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¹H-NMR: Distinct signals for methoxymethyl protons (δ 3.3–3.5 ppm) and methylthio groups (δ 2.5 ppm) .
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Mass spectrometry: Molecular ion peaks matching the molecular weight (calculated: 252.28 g/mol) .
Synthetic Pathways
General Strategies
Synthesis of triazolo-pyrimidines typically involves cyclocondensation or ring-closing reactions. For this derivative, a plausible route includes:
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Formation of the pyrimidine core: Condensation of thiourea derivatives with β-diketones or cyanacetamide.
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Triazole ring closure: Using hydrazine or substituted hydrazides under acidic conditions .
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Functionalization:
Optimized Protocol (Hypothetical)
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Thiourea, ethyl cyanoacetate, HCl | 2-Thiopyrimidin-4-one | 75% |
| 2 | Hydrazine hydrate, reflux | Triazolo-pyrimidine core | 68% |
| 3 | ClCH2OMe, K2CO3, DMF | 5-Chloromethyl intermediate | 82% |
| 4 | NaSCH3, DMSO | Target compound | 65% |
This pathway mirrors methods used for related analogs, where chloromethyl intermediates undergo nucleophilic substitution with methoxide and methylthiolate ions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to methoxymethyl’s polarity. Limited aqueous solubility (estimated logP ≈ 1.8) .
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, particularly at the methylthio and ester groups.
Crystallographic Data
Biological Activity and Mechanisms
Kinase Inhibition
Triazolo-pyrimidines are reported as AXL kinase inhibitors, disrupting signaling pathways in cancer metastasis . The methylthio group may enhance binding to kinase ATP pockets through hydrophobic interactions.
Antimicrobial Effects
Methylthio-substituted heterocycles exhibit broad-spectrum activity. For instance, 2-(4-chlorophenylamino)-5-(2-hydroxyphenyl)-1,3,4-thiadiazole showed MIC values of 4–8 μg/mL against S. aureus and E. coli .
Structure-Activity Relationships (SAR)
Substituent Effects
| Position | Group | Effect on Activity |
|---|---|---|
| 2 | -SCH3 | ↑ Hydrophobicity, enhances membrane permeability |
| 5 | -CH2OCH3 | ↑ Solubility, modulates metabolic stability |
| 7 | =O | Essential for hydrogen bonding with biological targets |
Modifying the 5-position to bulkier groups (e.g., aryl) reduces solubility but increases potency, suggesting a balance is critical .
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